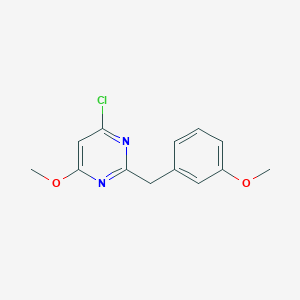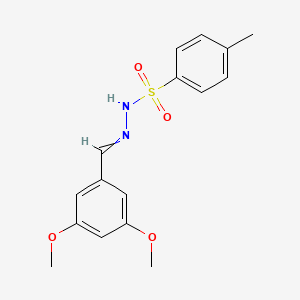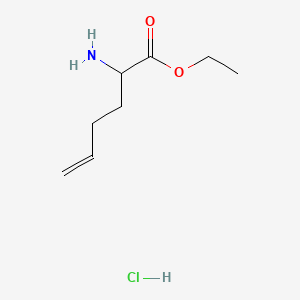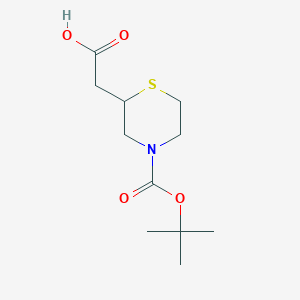![molecular formula C15H20ClNO2 B14045164 Ethyl 1,2,3,4,5,6-Hexahydro-1,5-Methanobenzo[D]Azocine-5-Carboxylate Hydrochloride](/img/structure/B14045164.png)
Ethyl 1,2,3,4,5,6-Hexahydro-1,5-Methanobenzo[D]Azocine-5-Carboxylate Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 1,2,3,4,5,6-Hexahydro-1,5-Methanobenzo[D]Azocine-5-Carboxylate Hydrochloride is a chemical compound with the molecular formula C15H19NO2.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1,2,3,4,5,6-Hexahydro-1,5-Methanobenzo[D]Azocine-5-Carboxylate Hydrochloride typically involves multiple steps, including the formation of the azocine ring and subsequent esterification. Common reagents used in the synthesis include sodium borohydride for reduction and acetic anhydride for acetylation .
Industrial Production Methods
the synthesis likely involves scalable reactions similar to those used in laboratory settings, with optimizations for yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 1,2,3,4,5,6-Hexahydro-1,5-Methanobenzo[D]Azocine-5-Carboxylate Hydrochloride undergoes various chemical reactions, including:
Oxidation: Typically involves reagents like potassium permanganate.
Reduction: Sodium borohydride is commonly used.
Substitution: Halogenation and nitration reactions are possible.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using chlorine or bromine.
Major Products
The major products formed from these reactions include various substituted azocine derivatives, which can be further functionalized for specific applications .
Aplicaciones Científicas De Investigación
Ethyl 1,2,3,4,5,6-Hexahydro-1,5-Methanobenzo[D]Azocine-5-Carboxylate Hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including analgesic and anti-inflammatory effects.
Industry: Used in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of Ethyl 1,2,3,4,5,6-Hexahydro-1,5-Methanobenzo[D]Azocine-5-Carboxylate Hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation .
Comparación Con Compuestos Similares
Similar Compounds
2H-2,4a-Methanonaphthalene: Shares a similar ring structure but differs in functional groups.
Acetamides of 1,2,3,4,5,6-Hexahydro-2,6-Methano-3-Benzazocine: Similar core structure with different substituents.
Uniqueness
Ethyl 1,2,3,4,5,6-Hexahydro-1,5-Methanobenzo[D]Azocine-5-Carboxylate Hydrochloride is unique due to its specific ester and hydrochloride functional groups, which confer distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C15H20ClNO2 |
|---|---|
Peso molecular |
281.78 g/mol |
Nombre IUPAC |
ethyl 11-azatricyclo[7.3.1.02,7]trideca-2,4,6-triene-9-carboxylate;hydrochloride |
InChI |
InChI=1S/C15H19NO2.ClH/c1-2-18-14(17)15-7-11-5-3-4-6-13(11)12(8-15)9-16-10-15;/h3-6,12,16H,2,7-10H2,1H3;1H |
Clave InChI |
NXQFHRHOJTXKLS-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C12CC(CNC1)C3=CC=CC=C3C2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(1S)-2-Azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B14045117.png)

![1,5-Dimethyl-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B14045124.png)


![(6-Chloro-1-propyl-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B14045141.png)

![3-(Difluoromethyl)-8-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B14045157.png)


